An In-depth Technical Guide to 4,6-Dichloro-2-(trichloromethyl)quinoline: Synthesis, Properties, and Applications for the Research Scientist
An In-depth Technical Guide to 4,6-Dichloro-2-(trichloromethyl)quinoline: Synthesis, Properties, and Applications for the Research Scientist
Abstract
This technical guide provides a comprehensive overview of 4,6-dichloro-2-(trichloromethyl)quinoline, a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of quinoline chemistry and draws parallels with closely related analogs, particularly its trifluoromethyl counterpart, to offer a predictive and insightful resource. The following sections will delve into its chemical structure and properties, propose viable synthetic routes, discuss its potential reactivity, and explore its applications in drug discovery and other advanced scientific fields. This document is intended to serve as a foundational resource for scientists and professionals engaged in the development of novel molecular entities.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system is a privileged heterocyclic scaffold in drug discovery and materials science, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric profile, making it an ideal platform for the design of molecules that can interact with diverse biological targets.[3] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its physicochemical properties and pharmacological effects, leading to the development of antibacterial, antimalarial, anticancer, and antiviral agents.[1][2][4]
This guide focuses on the specific derivative, 4,6-dichloro-2-(trichloromethyl)quinoline, which features a combination of chloro and trichloromethyl substituents. These halogenated groups are known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. While its direct biological and chemical profile is not extensively documented in publicly available literature, its structural similarity to other well-studied quinolines provides a strong basis for predicting its behavior and potential utility.
Molecular Structure and Physicochemical Properties
2.1. Chemical Structure
The chemical structure of 4,6-dichloro-2-(trichloromethyl)quinoline is characterized by a quinoline core with chlorine atoms at positions 4 and 6, and a trichloromethyl group at position 2.
Caption: Chemical structure of 4,6-dichloro-2-(trichloromethyl)quinoline.
2.2. Physicochemical Properties
| Property | Value | Source |
| CAS Number | 93600-20-5 | [5] |
| Molecular Formula | C₁₀H₄Cl₅N | [5] |
| Molecular Weight | 315.41 g/mol | [5] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) and poorly soluble in water. | Inferred |
| Lipophilicity (XLogP3) | Predicted to be high (>4) | Inferred from trifluoromethyl analog[6] |
Synthesis and Reaction Chemistry
3.1. Proposed Synthetic Pathways
While a specific, validated synthesis for 4,6-dichloro-2-(trichloromethyl)quinoline is not documented in the searched literature, established quinoline synthesis methodologies can be adapted. The Combes and Doebner-von Miller reactions are two classical methods for quinoline synthesis.[7][8][9][10][11][12]
A plausible approach would involve the condensation of 3,5-dichloroaniline with a β-dicarbonyl compound bearing a trichloromethyl group, such as 1,1,1-trichloro-2,4-pentanedione, under acidic conditions.
Caption: Proposed Combes-type synthesis of the target compound.
Alternatively, a multi-step synthesis could be envisioned, starting from a pre-formed quinoline core followed by chlorination and introduction of the trichloromethyl group. For instance, a 4-hydroxy-6-chloro-2-(trichloromethyl)quinoline intermediate could be subjected to chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), a common method for converting hydroxyquinolines to their chloro derivatives.[13]
3.2. Expected Reactivity
The reactivity of 4,6-dichloro-2-(trichloromethyl)quinoline is expected to be dictated by its electron-deficient quinoline ring and the presence of multiple reactive sites.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is particularly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the introduction of various functional groups, such as amines, alkoxides, and thiols, providing a facile route to a diverse library of derivatives.
-
Reactivity of the Trichloromethyl Group: The trichloromethyl group at the 2-position is a key functional handle. It can potentially be hydrolyzed to a carboxylic acid or undergo other transformations. Studies on analogous 2-(trichloromethyl)quinazolinones have shown that this group can be displaced by nucleophiles under basic conditions.[14] This suggests that the CCl₃ group in the target quinoline could also be a leaving group, offering further avenues for derivatization.
Spectroscopic Characterization (Predictive)
Unambiguous structural confirmation of synthesized 4,6-dichloro-2-(trichloromethyl)quinoline would rely on a combination of spectroscopic techniques.[15] While experimental spectra are not available, the expected features can be predicted.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic chemical shifts and coupling patterns depending on their electronic environment, influenced by the chloro and trichloromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon atom of the trichloromethyl group will likely appear at a characteristic downfield shift. The carbons attached to the chlorine atoms and the nitrogen atom will also be significantly shifted.
4.2. Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern.
-
Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 315.41 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing five chlorine atoms.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass, confirming the elemental composition of the molecule.
Potential Applications in Drug Discovery and Materials Science
Given the pharmacological importance of the quinoline scaffold, 4,6-dichloro-2-(trichloromethyl)quinoline represents a valuable building block for the synthesis of novel therapeutic agents.[16]
5.1. Anticancer Drug Development
Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways, including kinase signaling and apoptosis.[17][18] The presence of halogen atoms can enhance the lipophilicity and cell permeability of a compound, potentially leading to improved efficacy. The trichloromethyl group can also contribute to the biological activity.
Caption: Hypothesized mechanisms of anticancer activity.
5.2. Agrochemicals
The structural features of this compound also suggest potential applications in the development of new agrochemicals, such as fungicides and herbicides.[16] The halogenated substituents can enhance the efficacy and environmental stability of these agents.
5.3. Materials Science
Quinoline derivatives are also utilized in materials science as precursors for dyes, pigments, and organic electronic materials.[16] The unique electronic properties of the quinoline ring system make it an attractive component for the design of functional materials.
Safety and Handling
Specific toxicological data for 4,6-dichloro-2-(trichloromethyl)quinoline are not available. However, based on data for other chlorinated quinolines, it should be handled with caution.[19][20][21]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
In silico and in vivo studies on other quinoline derivatives have classified them as having low to moderate toxicity.[22][23] However, the high degree of chlorination in the target compound may impart different toxicological properties, and thus, it should be treated as a potentially hazardous substance until proven otherwise.
Conclusion
4,6-dichloro-2-(trichloromethyl)quinoline is a promising but understudied chemical entity. Its structural features suggest significant potential as a versatile building block in drug discovery, agrochemical research, and materials science. This technical guide, by synthesizing information from related compounds and established chemical principles, provides a foundational framework for researchers to begin exploring the synthesis, reactivity, and applications of this intriguing molecule. Further experimental investigation is warranted to fully elucidate its chemical and biological properties and unlock its full potential.
References
-
Name Reactions. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]
-
ChemicalCell. (n.d.). 4,6-Dichloro-2-(Trifluoromethyl)Quinoline CAS NO 18706-33-7. Retrieved from [Link]
-
Grokipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- Renberg, L., & G., S. (1982). Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms. Chemosphere, 11(7), 647-654.
- Inaba, S., Ishizumi, K., Okamoto, K., & Yamamoto, H. (1972). Synthetic Studies on Quinazoline Derivatives. II. : The Reactions of 2-Trichloro-and 2-Trifluoroacetamidobenzophenones with Primary Amines. Chemical and Pharmaceutical Bulletin, 20(8), 1628-1636.
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis Overview | PDF. Retrieved from [Link]
- Kumar, A., Chawla, G., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 43, 116264.
-
National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]
-
SpectraBase. (n.d.). 4,6-Dichloro-2-(p-tolylamino)quinoline. Retrieved from [Link]
- Tarbell, D. S. (1946). The synthesis of 4,6- and 4,8-dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277–1277.
-
ResearchGate. (2025, October 30). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]
- Kumar, A., Singh, B., & Kumar, R. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(38), 24089-24107.
-
Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]
- Bingul, M., & Tan, O. (2017, November 20). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
-
ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloro-2-(trifluoromethyl)quinoline | C10H4Cl2F3N | CID 2736875. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]
-
ResearchGate. (2025, July 11). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]
-
Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities. Retrieved from [Link]
-
PubChemLite. (n.d.). 4,6-dichloro-2-(trifluoromethyl)quinoline (C10H4Cl2F3N). Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 4,7-dichloro-. Retrieved from [Link]
-
MDPI. (2022, November 18). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
-
PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
Springer. (2024, March 31). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). synthyses, reactionand charactrization of quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4,6-Dichloro-2-(trifluoromethyl)quinoline | C10H4Cl2F3N | CID 2736875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Combes quinoline synthesis â Grokipedia [grokipedia.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4,6-Dichloro-2-(trifluoromethyl)quinoline | 18706-33-7 [chemicalbook.com]
- 14. Synthetic Studies on Quinazoline Derivatives. II. : The Reactions of 2-Trichloro-and 2-Trifluoroacetamidobenzophenones with Primary Amines [jstage.jst.go.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 4,6-Dichloro-2-(Trifluoromethyl)Quinoline | 18706-33-7 | ChemicalCell [chemicalcell.com]
- 17. brieflands.com [brieflands.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. iris.epa.gov [iris.epa.gov]
- 20. Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 22. researchgate.net [researchgate.net]
- 23. journal.pandawainstitute.com [journal.pandawainstitute.com]

